![molecular formula C5H8N4O2 B049278 5,6-Diamino-1-methyluracil CAS No. 6972-82-3](/img/structure/B49278.png)
5,6-Diamino-1-methyluracil
Overview
Description
5,6-Diamino-1-methyluracil is a compound with the molecular formula C5H8N4O2 . It has a molecular weight of 156.14 g/mol . The IUPAC name for this compound is 5,6-diamino-1-methylpyrimidine-2,4-dione .
Molecular Structure Analysis
The crystal and molecular structures of 5,6-diamino-1-methyluracil have been determined from X-ray diffraction . The compound is planar and the two amino groups have two different conformations .Chemical Reactions Analysis
The reaction of 5,6-diamino-1,3-dimethyluracil with α, β-dihalopropanones gives only β-(5-amino-6-amino-1,3-uracil)chalcones . In another study, the first step in the acid-catalyzed reaction of 5,6-diamino-1,3-dimethyluracil with carbonyl compounds is the formation of an azomethine at the 5-amino group .Physical And Chemical Properties Analysis
5,6-Diamino-1-methyluracil is a solid at room temperature . It has a molecular weight of 156.14 g/mol . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 .Scientific Research Applications
Biochemistry Research
5,6-Diamino-1-methyluracil: is utilized in proteomics research due to its biochemical properties . It serves as a building block in the synthesis of nucleic acid analogs and can be used to study DNA replication and repair mechanisms.
Medical Research
In medical research, this compound has been explored for its potential in developing inhibitors targeting erythropoietin-producing hepatocellular carcinoma receptor B4 (EphB4), which is significant in cancer research .
Environmental Applications
The safety data sheets of 5,6-Diamino-1-methyluracil provide insights into its environmental impact, indicating the need for careful handling and potential use in environmental toxicity studies .
Agricultural Research
While specific applications in agriculture are not widely reported, the chemical’s properties suggest possible uses in the development of agricultural chemicals that interact with plant DNA or RNA .
Pharmaceutical Development
5,6-Diamino-1-methyluracil: is a precursor in synthesizing various pharmaceutical compounds, including those with potential antiproliferative effects against certain cancer cells .
Each of these fields leverages the unique chemical properties of 5,6-Diamino-1-methyluracil , such as its solid state at room temperature, white to light yellow to green coloration, and melting point of 270°C . Its molecular formula is
C5H8N4O2 C_5H_8N_4O_2 C5H8N4O2
and it has a molecular weight of 156.14 . The compound’s ability to participate in hydrogen bonding due to its amino groups makes it particularly useful in the aforementioned applications.Safety and Hazards
Mechanism of Action
Biochemical Pathways
A study has shown that a heterocyclization reaction of 5,6-diamino-1-methyluracil and 2-oxopentanedioic acid can lead to the synthesis of 3-(1-methyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridin-6-yl)propanoic acid . This suggests that 5,6-Diamino-1-methyluracil may be involved in certain biochemical reactions, but more research is needed to fully understand its role in these pathways.
properties
IUPAC Name |
5,6-diamino-1-methylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-9-3(7)2(6)4(10)8-5(9)11/h6-7H2,1H3,(H,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIJQVXIJHUQPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220015 | |
Record name | 5,6-Diamino-1-methyl-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Diamino-1-methyluracil | |
CAS RN |
6972-82-3 | |
Record name | 3-Methyl-4,5-diaminouracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6972-82-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62597 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6-Diamino-1-methyl-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-Diamino-1-methyluracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYL-4,5-DIAMINOURACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ57UDJ4UN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of 5,6-Diamino-1-methyluracil and how has it been studied?
A: 5,6-Diamino-1-methyluracil is a uracil derivative with two amino groups at positions 5 and 6, and a methyl group at position 1 on the pyrimidine ring. Its molecular formula is C6H10N4O2. [] Researchers have utilized X-ray crystallography to determine the crystal structure of 5,6-Diamino-1-methyluracil. [] This technique provides valuable insights into the spatial arrangement of atoms within the molecule.
Q2: Have there been any computational studies on 5,6-Diamino-1-methyluracil and related compounds?
A: Yes, semiempirical calculations using AM1 and PM3 methods have been employed to investigate 5,6-Diamino-1-methyluracil and other 5,6-diaminouracil derivatives. [] These computational methods provide information about molecular properties, electronic structure, and potential energy surfaces.
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